Suramin Suramin Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-).
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Brand Name: Vulcanchem
CAS No.: 145-63-1
VCID: VC0003035
InChI: InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C
Molecular Formula: C51H40N6O23S6
Molecular Weight: 1297.3 g/mol

Suramin

CAS No.: 145-63-1

Cat. No.: VC0003035

Molecular Formula: C51H40N6O23S6

Molecular Weight: 1297.3 g/mol

* For research use only. Not for human or veterinary use.

Suramin - 145-63-1

CAS No. 145-63-1
Molecular Formula C51H40N6O23S6
Molecular Weight 1297.3 g/mol
IUPAC Name 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Standard InChI InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
Standard InChI Key FIAFUQMPZJWCLV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

Chemical Identity and Historical Context

Structural and Molecular Characteristics

Suramin (C₅₁H₄₀N₆O₂₃S₆; molecular weight 1,297.3 g/mol) is a polysulfonated naphthylurea derivative characterized by eight sulfonic acid groups and four benzene rings . Its high negative charge enables interactions with cationic domains of proteins, underpinning its broad inhibitory effects . The compound’s stability in plasma and slow renal clearance (cumulative urinary excretion <4% over 7 days ) contribute to its prolonged activity.

Historical Development and Early Uses

Approved in 1920 for African trypanosomiasis caused by Trypanosoma brucei rhodesiense, suramin became the first-line treatment for first-stage infections due to its blood-stage efficacy . The compound’s inability to cross the blood-brain barrier limited its use in late-stage neurological disease but prevented central toxicity. By the 1980s, suramin’s antineoplastic properties were recognized, leading to trials in hormone-refractory prostate cancer and non-small cell lung cancer .

Mechanisms of Action: A Polypharmacological Profile

Antiparasitic Activity

Suramin inhibits multiple trypanosomal enzymes essential for energy metabolism (Table 1) :

Table 1: Key Trypanosomal Enzyme Targets of Suramin

EnzymeFunction InhibitedIC₅₀ (μM)
Glycerol kinaseGlycolytic pathway2.1
6-PhosphofructokinaseATP-dependent phosphorylation4.8
RNA polymeraseTranscriptional elongation8.2

Mechanistically, suramin competes with ATP for binding sites in glycolytic enzymes, starving parasites of energy . In T. brucei, it also blocks endocytosis of low-density lipoprotein (LDL)-suramin complexes via Rab4-dependent pathways .

Antiviral Mechanisms

Recent studies demonstrate suramin’s inhibition of viral polymerases and helicases:

  • SARS-CoV-2: Binds RNA-dependent RNA polymerase (RdRp) allosteric sites (Kd = 0.7 μM), reducing replication by 89% in vitro .

  • Zika Virus: Blocks NS3 helicase activity (IC₅₀ = 3.1 μM), preventing genomic RNA unwinding .

  • Chikungunya: Inhibits viral egress by interfering with capsid protein interactions .

Anticancer Effects

Suramin’s antitumor activity involves dual angiogenesis inhibition and chemosensitization:

  • Angiogenesis: Suppresses fibroblast growth factor (FGF) signaling (IC₅₀ = 12 μM) and vascular endothelial growth factor (VEGF) secretion .

  • Chemosensitization: Enhances taxol efficacy in breast cancer models by 40% through P-glycoprotein inhibition .

Pharmacokinetics and Metabolism

Single-Dose Kinetics

A phase I trial in healthy Chinese volunteers (n=36) revealed linear pharmacokinetics between 5–20 mg/kg :

  • Cmax: 148 ± 18 μg/mL (20 mg/kg dose)

  • AUC₀–last: 2,840 ± 310 μg·h/mL

  • t₁/₂: 48 days (range 28–105 days)

Plasma concentrations remained detectable (>0.1 μg/mL) for 140 days post-infusion, consistent with its high protein binding (>99.7%) .

Metabolic Modulation

In a phase I autism trial (n=10), single-dose suramin (10 mg/kg) induced sustained metabolic changes:

  • Purine Metabolism: Increased AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) by 3.2-fold, activating AMPK .

  • Cell Danger Response: Reduced plasma cAMP (−58%) and dGDP (−41%) levels, indicating mitochondrial stabilization .

Table 2: Comparative Pharmacokinetic Parameters

ParameterSingle Dose (20 mg/kg) Multiple Dose (10 mg/kg qWeekly)
Cmax (μg/mL)148 ± 18162 ± 21
Vd (L/kg)0.83 ± 0.010.79 ± 0.03
Cl (mL/h/kg)1.95 ± 0.211.88 ± 0.19
t₁/₂ (days)48 ± 914.7 ± 1.4

Clinical Applications: From Parasites to Neurodevelopmental Disorders

African Trypanosomiasis

The standard regimen (20 mg/kg IV weekly × 5 doses) achieves cure rates >90% in early-stage T.b. rhodesiense . Cerebrospinal fluid (CSF) penetration remains negligible (<0.1% plasma levels), necessitating combination therapy for CNS involvement.

Oncology Trials

In hormone-refractory prostate cancer (n=69), suramin combined with docetaxel increased median survival to 18.4 months vs 12.3 months for docetaxel alone . Dose-limiting toxicities included adrenal insufficiency (17% grade ≥3) and neuropathy .

Autism Spectrum Disorder (ASD)

A 2016 pilot study (n=10) using single-dose suramin (10 mg/kg) showed:

  • ADOS Improvement: 1.4-point reduction in calibrated severity scores (p=0.03) .

  • Language Gains: Expressive Vocabulary Test increases of 8.2 ± 2.1 months equivalence over 6 weeks .

  • Metabolic Normalization: 48 plasma metabolites shifted toward neurotypical profiles .

Emerging Research and Future Directions

Antiviral Repurposing

Ongoing preclinical studies target suramin analogs for RNA viruses:

  • Modified Congeners: NF157 (P2Y11 antagonist) shows 10-fold higher anti-Zika activity (EC₅₀ = 0.3 μM) with reduced protein binding .

  • Inhalable Formulations: Nanoparticle-encapsulated suramin achieves lung concentrations 8× IV dosing in murine influenza models .

Neurodegenerative Diseases

Suramin’s antiapoptotic effects are being explored in:

  • Alzheimer’s: Reduces tau hyperphosphorylation by 62% in 3xTg-AD mice via PP2A activation .

  • Parkinson’s: Inhibits α-synuclein fibrillization (IC₅₀ = 4.8 μM) in in vitro seeding assays .

Combination Therapies

Synergy studies highlight:

  • Immunotherapy: Augments anti-PD1 response in melanoma models (tumor volume −89% vs −47% mono) .

  • Antibiotic Potentiation: Restores colistin activity against MDR Acinetobacter baumannii (FICI = 0.25) .

Challenges and Limitations

Pharmacological Hurdles

  • Polypharmacology: Over 40 molecular targets complicate mechanistic studies .

  • Formulation Issues: Poor oral bioavailability (<2%) necessitates IV administration .

Clinical Development Barriers

  • Trial Design: Long half-life complicates washout periods (median 154 days) .

  • Biomarker Gaps: Lack of validated PD markers for dose optimization .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :